molecular formula C14H19N3O2S B2434783 Ethyl 4-((phenylamino)thioxomethyl)piperazinecarboxylate CAS No. 332033-11-1

Ethyl 4-((phenylamino)thioxomethyl)piperazinecarboxylate

Cat. No.: B2434783
CAS No.: 332033-11-1
M. Wt: 293.39
InChI Key: KRSUJIFFJBSYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((phenylamino)thioxomethyl)piperazinecarboxylate (EPTP) is a chemical compound with the molecular formula C14H19N3O2S and a molecular weight of 293.38 . It has gained significant attention in scientific research due to its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of EPTP consists of a piperazine ring substituted with an ethyl ester group and a phenylaminothioxomethyl group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which is not provided in the search results.


Physical and Chemical Properties Analysis

EPTP has a molecular weight of 293.38 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.

Scientific Research Applications

1. Biological Activities and Antimicrobial Properties

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, closely related to the chemical , have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these compounds showed good to moderate antimicrobial activity against test microorganisms, and others exhibited antiurease and antilipase activity (Başoğlu et al., 2013).

2. Insecticide Development

The compound 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), structurally similar to the ethyl 4-((phenylamino)thioxomethyl)piperazinecarboxylate, has been used as a lead compound in the development of new insecticides with novel modes of action. This research focused on the design, synthesis, and evaluation of derivatives for activities against the armyworm Pseudaletia separata (Cai et al., 2010).

3. Cancer Research

Compounds derived from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, structurally related to this compound, have been synthesized and tested for cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. Some of these compounds demonstrated significant cytotoxicity, particularly against melanoma (Šermukšnytė et al., 2022).

4. Corrosion Inhibition

The functionalized tetrahydropyridines, including compounds like ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, have been studied as corrosion inhibitors for mild steel in hydrochloric acid environments. These compounds showed excellent inhibition efficiency, suggesting potential industrial applications in corrosion prevention (Haque et al., 2018).

5. Neuroprotective Drugs

Compounds like dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester have been synthesized and evaluated for neuroprotective applications, particularly in the treatment of Alzheimer's disease. These compounds exhibited inhibitory effects on acetylcholinesterase and displayed antioxidant properties, suggesting their potential as therapeutic agents (Lecanu et al., 2010).

Properties

IUPAC Name

ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-19-14(18)17-10-8-16(9-11-17)13(20)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUJIFFJBSYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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